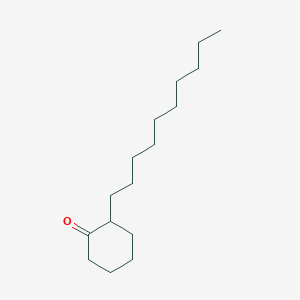
2-Decylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with a decyl group at the second position and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylphenol followed by oxidation. This method is favored for its efficiency and scalability. The hydrogenation step is carried out using a metal catalyst such as palladium on carbon, while the oxidation step employs oxidizing agents like potassium permanganate or chromium trioxide.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The decyl group can undergo substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), often in the presence of light or a catalyst.
Major Products:
Oxidation: Decylcyclohexanoic acid.
Reduction: 2-Decylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Decylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Decylcyclohexanone largely depends on its interaction with biological targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic decyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Cyclohexanone: Lacks the decyl group, making it less hydrophobic.
2-Octylcyclohexanone: Similar structure but with a shorter alkyl chain.
2-Dodecylcyclohexanone: Similar structure but with a longer alkyl chain.
Uniqueness: 2-Decylcyclohexanone is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its intermediate chain length provides a balance between solubility and membrane interaction, distinguishing it from shorter or longer alkyl chain analogs.
Propriétés
Numéro CAS |
59386-47-9 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
2-decylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h15H,2-14H2,1H3 |
Clé InChI |
OASJUYZPOKLVIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)

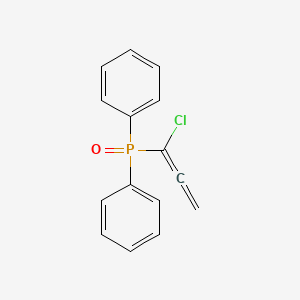
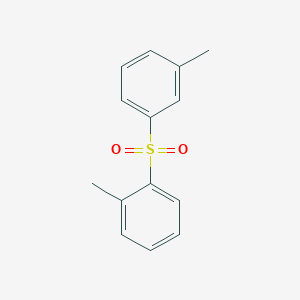
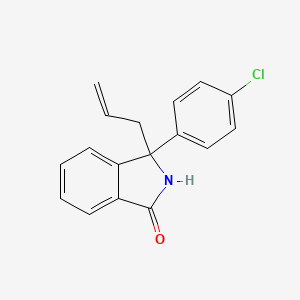



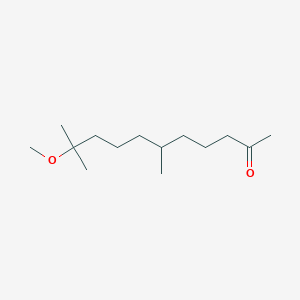
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
